molecular formula C19H21N3O6S B12500994 5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12500994
M. Wt: 419.5 g/mol
InChI Key: WVJPHRLEIGCXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholinyl group, and a sulfanylidene-diazinane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. The initial step often includes the preparation of the core diazinane structure, followed by the introduction of the ethoxy and morpholinyl groups through various organic reactions. Common reagents used in these reactions include ethyl iodide, morpholine, and thiourea. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and morpholinyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

5-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H21N3O6S/c1-2-27-15-10-12(9-13-17(24)20-19(29)21-18(13)25)3-4-14(15)28-11-16(23)22-5-7-26-8-6-22/h3-4,9-10H,2,5-8,11H2,1H3,(H2,20,21,24,25,29)

InChI Key

WVJPHRLEIGCXSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.